Cadmium;3,4-dichloro-2-ethylpyridine
Description
Cadmium;3,4-dichloro-2-ethylpyridine is a coordination complex where cadmium ions are likely bound to a pyridine-derived ligand substituted with chlorine and ethyl groups. For instance, substituted pyridines such as 2-chloro-4-iodo-3-methylpyridine () and 3,6-dichloropyridine-2-carboxylic acid () highlight the prevalence of halogen and alkyl modifications in pyridine chemistry. These substitutions influence electronic properties, solubility, and metal-binding affinity, which are critical for applications in catalysis, materials science, or pharmaceuticals .
Properties
CAS No. |
116086-43-2 |
|---|---|
Molecular Formula |
C7H7CdCl2N |
Molecular Weight |
288.45 g/mol |
IUPAC Name |
cadmium;3,4-dichloro-2-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N.Cd/c1-2-6-7(9)5(8)3-4-10-6;/h3-4H,2H2,1H3; |
InChI Key |
UYOOYUNHTQQJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1Cl)Cl.[Cd] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cadmium;3,4-dichloro-2-ethylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-ethylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-ethylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Chemical Reactions Analysis
Cadmium;3,4-dichloro-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its metallic form.
Substitution: The chlorine atoms in the 3,4-dichloro-2-ethylpyridine moiety can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Cadmium;3,4-dichloro-2-ethylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies involving cadmium’s biological effects and interactions with organic molecules.
Medicine: Research into potential therapeutic applications, although limited due to cadmium’s toxicity.
Industry: Used in the development of materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Cadmium;3,4-dichloro-2-ethylpyridine involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. The 3,4-dichloro-2-ethylpyridine moiety can interact with cellular components, potentially leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Cadmium;3,4-dichloro-2-ethylpyridine with related pyridine derivatives based on substituent effects, physicochemical properties, and spectroscopic data inferred from the evidence.
Table 1: Structural and Physicochemical Comparison
*Estimated properties based on ligand analogs.
Key Observations:
Substituent Effects: Chlorine Groups: Chlorine atoms increase molecular weight and electronegativity, enhancing metal-binding capacity (e.g., cadmium coordination) compared to non-halogenated pyridines . Ethyl vs. Amino vs. Carboxylic Acid Groups: Amino-substituted pyridines (e.g., 2-aminopyridines in ) exhibit basicity and hydrogen-bonding capability, whereas carboxylic acid derivatives () are acidic and polar .
Spectroscopic Trends :
- ¹H NMR : Aromatic protons in substituted pyridines typically resonate between δ 6.5–8.2 ppm, influenced by electron-withdrawing groups (e.g., Cl⁻) that deshield adjacent protons .
- 13C NMR : Pyridine ring carbons appear between δ 116–156 ppm, with downfield shifts observed for carbons adjacent to electronegative substituents .
Thermal Stability :
- Pyridine derivatives with multiple chloro groups (e.g., 3,6-dichloropyridine-2-carboxylic acid) often exhibit higher melting points due to increased intermolecular forces, though specific data for the cadmium complex is lacking .
Research Findings and Limitations
- Coordination complexes typically involve refluxing metal salts with ligands in polar solvents, a method inferred from analogous syntheses .
- Analytical Challenges : highlights advanced techniques (e.g., ICP-MS) for cadmium detection, which would be critical for quantifying this compound in biological or environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
